6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide
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Overview
Description
6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tetrahydrofuran ring, a trifluoroethyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihydroxybutane under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Nicotinamide: The final step involves coupling the tetrahydrofuran derivative with nicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of tetrahydrofuran-3-one.
Reduction: Formation of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)aminonicotinamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the trifluoroethyl group.
N-(2,2,2-trifluoroethyl)nicotinamide: Lacks the tetrahydrofuran ring.
6-((tetrahydrofuran-3-yl)oxy)-N-methylnicotinamide: Contains a methyl group instead of the trifluoroethyl group.
Uniqueness
6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide is unique due to the presence of both the tetrahydrofuran ring and the trifluoroethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-11(18)8-1-2-10(16-5-8)20-9-3-4-19-6-9/h1-2,5,9H,3-4,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAAENLBBPVYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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